![molecular formula C13H16N2 B1294700 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole CAS No. 7546-66-9](/img/structure/B1294700.png)

3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole

Übersicht

Beschreibung

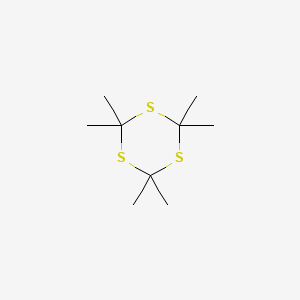

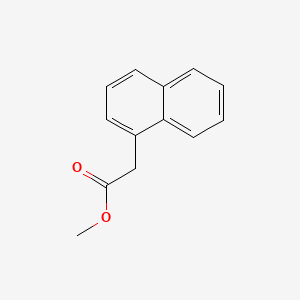

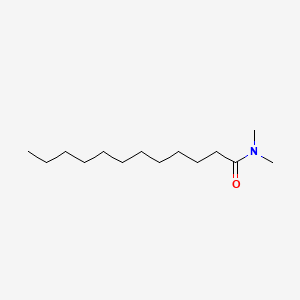

3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole is a complex organic compound with the molecular formula C13H16N2. It is a derivative of indole, a fundamental structure in organic chemistry known for its presence in many natural products and pharmaceuticals. This compound is notable for its unique azepine ring fused to an indole moiety, which imparts distinct chemical and biological properties.

Wirkmechanismus

Target of Action

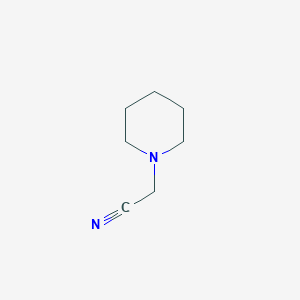

The primary targets of 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole, also known as DM506, are the α7 and α9α10 nicotinic acetylcholine receptors (nAChRs) . These receptors are key players in the nervous system, mediating fast synaptic transmission and modulating the release of various neurotransmitters .

Mode of Action

DM506 interacts with its targets, the α7 and α9α10 nAChRs, in a non-competitive manner . It neither activates nor potentiates these receptors, but inhibits acetylcholine (ACh)-evoked currents at each rat nAChR subtype . The inhibition is achieved through different allosteric mechanisms, likely involving modulation of the extracellular-transmembrane domain junction and cytoplasmic domain .

Biochemical Pathways

The inhibition of α7 and α9α10 nAChRs by DM506 affects the cholinergic signaling pathway . This pathway plays a crucial role in many physiological processes, including memory and learning, muscle contraction, and regulation of heart rate. The downstream effects of this inhibition are yet to be fully understood and are a subject of ongoing research.

Result of Action

The inhibition of α7 and α9α10 nAChRs by DM506 leads to a decrease in ACh-evoked currents . This could potentially alter neuronal excitability and neurotransmission, affecting various physiological processes.

Biochemische Analyse

Biochemical Properties

3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nicotinic acetylcholine receptors, particularly the α7 and α9α10 subtypes . These interactions are crucial for its pharmacological activity, as they influence neurotransmission and signal transduction pathways. The nature of these interactions involves binding to specific receptor sites, leading to either activation or inhibition of the receptor’s function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with nicotinic acetylcholine receptors can lead to changes in intracellular calcium levels, which in turn affect various downstream signaling pathways . Additionally, it has been observed to impact gene expression related to neurotransmission and synaptic plasticity.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It forms stable interactions with specific sites on nicotinic acetylcholine receptors, leading to either activation or inhibition of these receptors . This binding can result in changes in ion flux, particularly calcium ions, which play a critical role in various cellular processes. Additionally, it can modulate the activity of enzymes involved in neurotransmitter synthesis and degradation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular signaling and gene expression, indicating its potential for prolonged biological effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects on neurotransmission and cognitive function. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired pharmacological effects without causing toxicity.

Metabolic Pathways

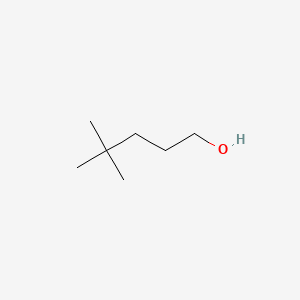

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that are eventually excreted . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are important for its pharmacological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize to specific compartments within the cell, including the cytoplasm and membrane-bound organelles . Targeting signals and post-translational modifications play a role in directing the compound to these compartments. The localization of the compound can influence its interactions with other biomolecules and its overall biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of an indole derivative, followed by the introduction of the azepine ring through cyclization reactions. Key steps include:

Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Cyclization to Form the Azepine Ring: The indole derivative undergoes cyclization with appropriate reagents to form the hexahydroazepine ring. This step often requires the use of strong acids or bases and elevated temperatures to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production typically focuses on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated rings.

Substitution: Functionalized derivatives with halogen, nitro, or other substituents.

Wissenschaftliche Forschungsanwendungen

3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its interactions with biological macromolecules and potential as a bioactive compound.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects on neurological and psychiatric disorders.

Industry: Utilized in the development of novel materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ibogamine: A naturally occurring indole alkaloid with similar structural features.

Tabernanthalog: A synthetic derivative with an azepine ring fused to an indole moiety.

Uniqueness

3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole is unique due to its specific substitution pattern and the presence of a methyl group at the 3-position of the indole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Eigenschaften

IUPAC Name |

3-methyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-15-8-6-11-10-4-2-3-5-12(10)14-13(11)7-9-15/h2-5,14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCPONKOWIDTJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(CC1)NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226391 | |

| Record name | Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7546-66-9 | |

| Record name | Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007546669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DM506 interact with its target and what are the downstream effects?

A: DM506 primarily targets nicotinic acetylcholine receptors (nAChRs), exhibiting inhibitory effects on various subtypes. [] Unlike competitive antagonists, it doesn't bind directly to the acetylcholine binding site but exerts its action through allosteric mechanisms. Specifically, it targets the α7 and α9α10 nAChR subtypes. [] For α7 nAChRs, DM506 interacts with a putative site in the cytoplasmic domain, modulating receptor activity. [] In the case of α9α10 nAChRs, it binds to intersubunit sites at the extracellular-transmembrane junction, influencing receptor function. [] This inhibition of nAChRs, particularly α7 and α9α10, is suggested to contribute to the compound's sedative and anxiolytic-like effects observed in preclinical models. []

Q2: What is known about the structure-activity relationship (SAR) of DM506?

A: While detailed SAR studies are limited in the provided research, it's evident that DM506's structure plays a crucial role in its interaction with nAChRs. [] The specific arrangement of its hexahydroazepino[4,5-b]indole scaffold, along with the 3-methyl substitution, likely dictates its binding affinity and selectivity for different nAChR subtypes. [] Further research exploring structural modifications and their impact on activity, potency, and selectivity is crucial for optimizing its therapeutic potential.

Q3: Are there any insights into the in vitro and in vivo efficacy of DM506?

A: Studies utilizing cell-based assays demonstrate DM506's ability to inhibit acetylcholine-evoked currents in cells expressing different nAChR subtypes, confirming its in vitro efficacy. [] Furthermore, in vivo studies using mouse models reveal that DM506 induces sedative and anxiolytic-like effects, supporting its potential therapeutic relevance in related conditions. [] These preclinical findings highlight the need for further investigations to explore its efficacy in specific disease models and evaluate its translational potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

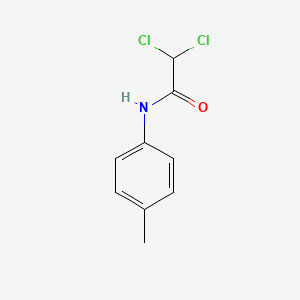

![2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B1294638.png)